Methyl 2-hydroxy-3,4-dimethoxybenzoate
Description
Methyl 2-hydroxy-3,4-dimethoxybenzoate (CAS No. 6395-23-9) is a benzoic acid derivative with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.2 g/mol . Structurally, it features a hydroxyl group at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring, esterified with a methyl group at the carboxylic acid position. This compound is primarily utilized in pharmacological research, synthetic chemistry, and as a reference standard in high-throughput drug screening .
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5,11H,1-3H3 |
InChI Key |
ODKFBQCYKKPNLJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hydroxy-3,4-dimethoxybenzoic Acid (CAS 5653-46-3)
- Molecular Formula : C₉H₁₀O₅
- Molecular Weight : 198.17 g/mol
- Substituents : Hydroxyl (2-position), methoxy (3- and 4-positions), free carboxylic acid group.
- Key Differences : The absence of the methyl ester group results in higher polarity and acidity compared to the methyl ester derivative. This influences solubility (e.g., better aqueous solubility) and reactivity in esterification or transesterification reactions .
Gallic Acid (3,4,5-Trihydroxybenzoic Acid, CAS 149-91-7)
- Molecular Formula : C₇H₆O₅
- Molecular Weight : 170.1 g/mol
- Substituents : Three hydroxyl groups at 3-, 4-, and 5-positions, with a carboxylic acid group.
- Key Differences : The lack of methoxy groups and additional hydroxylation at the 5-position enhance antioxidant activity but reduce lipophilicity. Gallic acid is widely studied for its radical-scavenging properties, whereas the methoxy groups in Methyl 2-hydroxy-3,4-dimethoxybenzoate may confer metabolic stability in drug design .
Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate, CAS 99-24-1)
- Molecular Formula : C₈H₈O₅
- Molecular Weight : 184.15 g/mol
- Substituents : Hydroxyl groups at 3-, 4-, and 5-positions, with a methyl ester.
- Key Differences : The fully hydroxylated aromatic ring in methyl gallate contrasts with the mixed hydroxyl/methoxy substitution in this compound. This structural distinction affects electronic properties (e.g., electron-donating methoxy groups vs. electron-withdrawing hydroxyls) and biological interactions .
Methyl 2,4-Dimethoxybenzoate (CAS Not Provided)
- Molecular Formula : C₁₀H₁₂O₅ (same as this compound)
- Substituents : Methoxy groups at 2- and 4-positions, with a methyl ester.
- Key Differences : The absence of a hydroxyl group and differing methoxy positions alter reactivity. For example, the 2-hydroxy group in this compound may participate in hydrogen bonding, influencing solubility and binding affinity in biological systems .
Structural and Functional Analysis
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₁₂O₅ | 212.2 | 2-OH, 3-OCH₃, 4-OCH₃ | Ester, hydroxyl, methoxy |
| 2-Hydroxy-3,4-dimethoxybenzoic Acid | C₉H₁₀O₅ | 198.17 | 2-OH, 3-OCH₃, 4-OCH₃ | Carboxylic acid, hydroxyl |
| Gallic Acid | C₇H₆O₅ | 170.1 | 3-OH, 4-OH, 5-OH | Carboxylic acid, hydroxyl |
| Methyl Gallate | C₈H₈O₅ | 184.15 | 3-OH, 4-OH, 5-OH | Ester, hydroxyl |
| Methyl 2,4-Dimethoxybenzoate | C₁₀H₁₂O₅ | 212.2 | 2-OCH₃, 4-OCH₃ | Ester, methoxy |
Functional Implications :
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups increase hydrophilicity and participation in hydrogen bonding, while methoxy groups enhance lipophilicity and steric bulk .
- Esterification : The methyl ester in this compound reduces acidity compared to its carboxylic acid counterpart, making it more suitable for crossing lipid membranes in drug delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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